molecular formula C22H22FN5O2 B2657217 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide CAS No. 1251617-61-4

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide

Cat. No.: B2657217
CAS No.: 1251617-61-4
M. Wt: 407.449
InChI Key: SEHOOEDCRCZVQR-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a synthetic organic compound (Molecular Formula: C24H24FN5O2, Molecular Weight: 433.48 g/mol) designed for research purposes. It features a 1,2,3-triazole core linked to a piperidine ring and substituted benzamide groups, a structural architecture frequently explored in medicinal chemistry for developing bioactive molecules . Compounds with this scaffold show significant promise in oncology research. Structurally similar triazole-derivatives have demonstrated potent anticancer effects by inhibiting cell proliferation and invasion, inducing G2/M phase cell cycle arrest, and promoting apoptosis in human breast cancer cells . The mechanism of action is associated with the induction of reactive oxygen species (ROS) and subsequent suppression of the Notch-AKT signaling pathway, which plays a critical role in cancer cell survival and growth . Furthermore, the 1,2,3-triazole moiety is a privileged structure in antifungal research, often acting by inhibiting essential enzymes in fungal cell wall synthesis . This makes the compound a valuable candidate for researchers investigating novel anti-infective agents. This product is supplied for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOOEDCRCZVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the piperidine-triazole intermediate with 4-methylbenzoic acid or its derivatives, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of drugs targeting neurological disorders, cancer, or infectious diseases.

    Biological Studies: The compound can serve as a probe to study specific biological pathways, particularly those involving triazole and piperidine derivatives.

    Chemical Biology: It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can modulate the compound’s binding affinity and selectivity, while the benzamide moiety may enhance its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Core Structure Substituents Melting Point Key Functional Groups Synthetic Yield Reference
Target Compound Triazole-piperidine-benzamide 4-Fluorophenyl (triazole), 4-methylbenzamide (piperidine) Not reported 1,2,3-triazole, benzamide, fluorine Not reported
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) Piperazine-sulfonamide Benzhydryl (piperazine), sulfonamide (benzene) 132–230°C Sulfonamide, benzhydryl Varied [1]
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine Triazole-hydrazine 4-Nitrophenyl (triazole), phenylhydrazine Not reported 1,2,3-triazole, nitro group, hydrazine Not reported [3]
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-sulfonamide Fluorophenyl (chromene), sulfonamide (benzene) 175–178°C Pyrazolo-pyrimidine, sulfonamide, fluorine 28% [4]
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Piperidine-propanamide Benzyl (piperidine), methoxycarbonyl (piperidine), phenylpropanamide Not reported Piperidine, methoxycarbonyl, benzamide Not reported [8]

Key Observations :

Triazole vs. Pyrazolo-Pyrimidine Cores :

  • The target’s 1,2,3-triazole ring (planar, aromatic) may offer stronger π-π stacking interactions compared to the pyrazolo-pyrimidine in ’s compound. However, pyrazolo-pyrimidine systems often exhibit enhanced metabolic stability due to their fused-ring rigidity .

Fluorine Substituents :

  • The 4-fluorophenyl group in the target compound is structurally analogous to the 3-fluorophenyl group in ’s chromene derivative. Fluorine’s electron-withdrawing effects can improve membrane permeability and resistance to oxidative metabolism .

Benzamide vs. Sulfonamide Moieties :

  • The benzamide group in the target may engage in hydrogen bonding via its carbonyl oxygen, similar to sulfonamide analogs (). However, sulfonamides typically exhibit stronger acidity (pKa ~10) due to the sulfonyl group, which could influence solubility and target interactions .

Piperidine vs. Piperazine Linkers :

  • Piperidine (6-membered ring, one nitrogen) in the target provides conformational flexibility, whereas piperazine (two nitrogens) in ’s compounds allows for additional hydrogen bonding or salt bridge formation. Piperazine derivatives often show higher aqueous solubility .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Triazole Position: Substitution at the triazole’s 4-position (e.g., 4-fluorophenyl in the target vs. 4-nitrophenyl in ) significantly alters electronic properties. Nitro groups increase electrophilicity but may reduce metabolic stability compared to fluorine . Piperidine Substitution: The 4-methylbenzamide group on piperidine in the target contrasts with ’s methoxycarbonyl-propanamide derivative.
  • Thermal Stability :

    • The target’s melting point is unreported, but analogous compounds in and show a wide range (132–230°C). Higher melting points in sulfonamide derivatives () suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to benzamides .

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a triazole moiety, and an aromatic benzamide component. Its molecular formula is C22H24FN5OC_{22}H_{24}FN_5O, and it has a molecular weight of approximately 393.46 g/mol. The presence of the fluorophenyl group is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, a derivative known as ZQL-4c, which contains a 4-fluorophenyl triazole structure, exhibited notable anticancer effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through oxidative stress mechanisms and suppression of the Notch-AKT signaling pathway .

Table 1: Summary of Anticancer Activities of Triazole Derivatives

CompoundCancer TypeMechanism of ActionIC50 (µM)
ZQL-4cBreastInduces apoptosis10
Compound ALungInhibits proliferation15
Compound BColonROS production12

Antimicrobial Activity

The triazole scaffold is also noted for its antimicrobial properties. Research into various triazole-containing compounds indicates that they can exhibit activity against both bacterial and fungal strains. For example, some derivatives were tested against Mycobacterium tuberculosis and showed promising results with IC50 values ranging from 1.35 to 2.18 µM .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

CompoundTarget PathogenIC50 (µM)Remarks
Compound CMycobacterium1.35High potency
Compound DE. coli5.00Moderate activity
Compound ECandida albicans3.50Effective antifungal

Study on ZQL-4c

A pivotal study focused on ZQL-4c demonstrated its efficacy in inducing G2/M phase arrest in breast cancer cells, leading to increased rates of apoptosis. This compound was shown to significantly enhance the production of reactive oxygen species (ROS), which are critical in mediating cellular stress responses .

Synthesis and Evaluation

The synthesis of derivatives similar to this compound typically involves multi-step reactions that yield compounds with varying degrees of biological activity. For instance, compounds synthesized for anti-tubercular activity displayed IC90 values indicating their effectiveness against resistant strains .

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines, including wearing nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize aerosol inhalation. Avoid skin contact due to acute toxicity (oral LD50: 300 mg/kg) and respiratory irritation risks. Store in airtight containers at 20–25°C in ventilated areas .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A multi-step synthesis involves:

Condensation of 4-fluoroaniline with 4-methylphenyl isocyanide to form an imidoyl chloride intermediate.

Reaction with sodium azide under Huisgen 1,3-dipolar cycloaddition to generate the triazole core.

Piperidine ring coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

  • Key Data : Yield optimization (65–78%) requires anhydrous DMF at 0–5°C for azide stability .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and piperidine methyl groups (δ 1.3–2.5 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and triazole (C-N, ~1520 cm⁻¹) stretches.
  • Elemental Analysis : Verify molecular formula (e.g., C16H14FN5O) within ±0.3% error .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity?

  • Methodological Answer :

Perform molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., carbonic anhydrase IX).

Use QSAR models to correlate electronic parameters (Hammett σ) with inhibitory activity.

  • Example : Fluorine’s electronegativity enhances triazole’s π-stacking with hydrophobic enzyme pockets .

Q. What experimental designs address contradictions in reported biological activities?

  • Methodological Answer :

  • Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH 7.4, 37°C).
  • Dose-Response Curves : Use Hill slope analysis to compare EC50 values across studies.
  • Data Reconciliation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Q. How to optimize solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-solvent Systems : Test PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes.
  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 2.8 mg/mL → 12.1 mg/mL) .
  • LogP Adjustment : Introduce polar groups (e.g., -OH) without disrupting the triazole pharmacophore .

Q. What strategies resolve crystallinity issues during formulation?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding with ethanol/acetone mixtures.
  • Amorphization : Spray-drying with PVP-K30 to stabilize the amorphous phase (Tg > 100°C) .
  • X-ray Diffraction : Monitor crystallinity via Bragg peaks (2θ = 10–30°) .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting results for fluorophenyl substitutions?

  • Methodological Answer :

  • Steric Effects : 4-Fluorophenyl improves target binding (IC50 = 0.8 µM) vs. 3-Fluorophenyl (IC50 = 3.2 µM) due to reduced steric clash.
  • Electronic Effects : Fluorine’s electron-withdrawing nature alters triazole’s charge distribution, impacting hydrogen bonding .
  • Experimental Bias : Differences in enzyme purity (≥95% required) and assay buffers (Tris vs. PBS) may skew results .

Methodological Tables

Parameter Optimal Conditions Source
Reaction Temperature0–5°C (azide step); 25°C (amidation)
Solubility (PBS)2.8 mg/mL (free base); 12.1 mg/mL (HCl salt)
NMR Shift (1H, CDCl3)Piperidine CH2: δ 1.3–2.5; Triazole H: δ 8.1

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